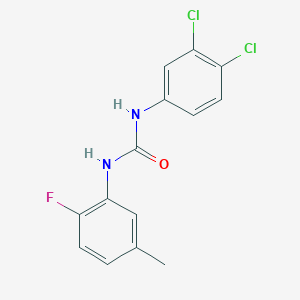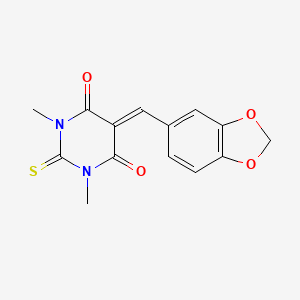![molecular formula C22H20N4O2 B5696580 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide](/img/structure/B5696580.png)
3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide, also known as BPC 157, is a peptide that has been extensively studied for its potential therapeutic properties. It is a synthetic peptide derived from a protein found in the gastric juice of humans. BPC 157 has been shown to have anti-inflammatory, wound healing, and tissue regeneration properties.
Wirkmechanismus
The exact mechanism of action of 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 is not fully understood. It is believed that this compound 157 may act on the nitric oxide system, which plays a role in tissue repair and regeneration. This compound 157 may also modulate the activity of growth factors and cytokines, which are involved in wound healing and tissue regeneration.
Biochemical and Physiological Effects
This compound 157 has been shown to have a number of biochemical and physiological effects. It has been shown to stimulate the production of collagen, which is important for wound healing and tissue regeneration. This compound 157 has also been shown to increase blood vessel formation, which can promote tissue regeneration. Additionally, this compound 157 has been shown to have anti-inflammatory properties and may reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 in lab experiments is that it has been extensively studied in animal models and has shown promising results. Additionally, this compound 157 is relatively easy to synthesize using solid-phase peptide synthesis. However, one limitation of using this compound 157 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are a number of future directions for research on 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157. One area of research is the potential use of this compound 157 in the treatment of inflammatory bowel disease. Additionally, this compound 157 may have potential applications in the treatment of other inflammatory conditions, such as rheumatoid arthritis. Further research is also needed to understand the mechanism of action of this compound 157 and to identify potential therapeutic targets.
Synthesemethoden
3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the use of a resin-bound amino acid that is sequentially added to the growing peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 has been extensively studied in animal models for its potential therapeutic properties. It has been shown to have a protective effect on the gastrointestinal tract, promote wound healing, and enhance tissue regeneration. This compound 157 has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-[(E)-[4-oxo-4-(pyridin-3-ylamino)butan-2-ylidene]amino]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-16(14-21(27)24-20-8-5-13-23-15-20)25-26-22(28)19-11-9-18(10-12-19)17-6-3-2-4-7-17/h2-13,15H,14H2,1H3,(H,24,27)(H,26,28)/b25-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWCOZDPXJCKHP-PCLIKHOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-thienyl)acrylamide](/img/structure/B5696502.png)
![N-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5696505.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5696510.png)
![2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5696530.png)

![3-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate](/img/structure/B5696542.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5696546.png)
![N-[4-(benzyloxy)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5696552.png)
![1'-(3-phenoxypropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5696566.png)
![2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5696573.png)
![1-[2-(4-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5696585.png)


![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5696602.png)